molecular formula C22H20F3N B2779052 2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole CAS No. 307543-48-2

2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B2779052
CAS No.: 307543-48-2
M. Wt: 355.404
InChI Key: YHUZIGQYIYFFDQ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole is a polycyclic indole derivative featuring a partially saturated six-membered ring (4,5,6,7-tetrahydroindole core). The molecule is substituted with a methyl group at position 2, a phenyl group at position 3, and a 3-(trifluoromethyl)phenyl moiety at position 1 of the indole scaffold. The trifluoromethyl group at the meta position of the aryl ring is notable for its electron-withdrawing properties, which can influence both synthetic pathways and molecular interactions .

Structural characterization of such compounds often relies on techniques like X-ray crystallography, as demonstrated in studies involving imine intermediates and tetrahydroindole derivatives (e.g., CCDC: 2164187 in ), where programs like SHELX are employed for refinement and analysis .

Properties

IUPAC Name

2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N/c1-15-21(16-8-3-2-4-9-16)19-12-5-6-13-20(19)26(15)18-11-7-10-17(14-18)22(23,24)25/h2-4,7-11,14H,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZIGQYIYFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The presence of the trifluoromethyl group requires careful selection of reagents and conditions to ensure successful incorporation into the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The goal is to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Antiviral Properties

Indole derivatives are known for their antiviral properties. The trifluoromethyl substitution in this compound has been shown to enhance its potency against several viruses. Research indicates that compounds with similar structures exhibit significant inhibition against viruses such as measles virus (MV). A study demonstrated that indole derivatives with trifluoromethyl groups had improved IC50 values compared to non-substituted counterparts, highlighting their potential as antiviral agents.

Anticancer Activity

The compound also shows promise in anticancer applications. Indole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The structural modifications provided by the trifluoromethyl group may enhance these effects, leading to more effective anticancer agents.

Drug Development

The unique structure of 2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole allows for the exploration of structure-activity relationships (SAR) in drug development. The compound's ability to bind with high affinity to various receptors makes it a candidate for further development as a therapeutic agent targeting specific diseases.

Pharmacological Potential

The pharmacological potential of this compound extends beyond antiviral and anticancer activities. It has been explored for its anti-inflammatory properties and neuroprotective effects, making it relevant in the treatment of conditions such as neurodegenerative diseases.

Preparation Techniques

The synthesis of this compound typically involves multiple steps, with one common method being the Fischer indole synthesis. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The incorporation of the trifluoromethyl group requires careful selection of reagents and conditions to ensure successful synthesis.

Industrial Production

For large-scale production, optimization of the Fischer indole synthesis is essential. Techniques such as continuous flow reactors and automated systems can be utilized to control reaction parameters like temperature and pressure, maximizing yield and purity while minimizing waste.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : Reduction reactions can convert the compound into alcohols or amines.
  • Substitution : Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃Ketones/Aldehydes
ReductionLiAlH₄, NaBH₄Alcohols/Amines
SubstitutionCl₂, Br₂Various Derivatives

Antiviral Activity Study

A specific study evaluated the antiviral activity of indole derivatives against measles virus (MV). The results indicated that compounds with trifluoromethyl substitutions exhibited improved IC50 values compared to their non-substituted counterparts, showcasing their potential as effective antiviral agents .

Anticancer Research

Research on indole derivatives has revealed their ability to induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell cycle regulation and survival . This highlights the compound's potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole nucleus allows the compound to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reaction Outcomes

Compound Substituent Position Product Formed Key Observation Reference
Target Compound Meta (CF₃) Tetrahydroindole Direct cyclization favored
Ortho-iodo Analog (2i) Ortho (I) Imine Intermediate Competing pathway dominates
Meta-iodo Analog Meta (I) Tetrahydroindole No intermediate detected

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Properties
Target Compound CF₃, Methyl, Phenyl High lipophilicity, metabolic stability
39985-60-9 () Fluorophenyl, Dione Increased polarity, H-bonding capacity
3-Hydroxy-1-methyl () Hydroxyl, Dione Acidic, redox-active

Conformational Analysis and Ring Puckering

The tetrahydroindole core may adopt puckered conformations, as described in using Cremer-Pople parameters. While specific puckering data for the target compound is unavailable, analogous tetrahydro systems (e.g., cyclohexanones in ) suggest that ring flexibility could influence binding in biological targets or crystallization behavior .

Biological Activity

The compound 2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole is an indole derivative characterized by the presence of a trifluoromethyl group. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C22H20F3NC_{22}H_{20}F_3N, and its InChI representation is as follows:

InChI=1S/C22H20F3N/c11521(168324916)1912561320(19)26(15)181171017(1418)22(23,24)25/h24,711,14H,56,1213H2,1H3\text{InChI}=1S/C22H20F3N/c1-15-21(16-8-3-2-4-9-16)19-12-5-6-13-20(19)26(15)18-11-7-10-17(14-18)22(23,24)25/h2-4,7-11,14H,5-6,12-13H2,1H3

Physical Properties

PropertyValue
Molecular Weight373.39 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents

Antiviral Activity

Indole derivatives have been extensively studied for their antiviral properties. The presence of the trifluoromethyl group in this compound enhances its antiviral potency. Research indicates that compounds with similar structures exhibit significant inhibition against various viruses.

Case Study:
A study evaluated the antiviral activity of indole derivatives against the measles virus (MV). The results demonstrated that compounds with trifluoromethyl substitutions had improved IC50 values compared to their non-substituted counterparts .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Indoles are known to modulate inflammatory pathways through inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).

Research Findings:
In vitro studies showed that related indole derivatives reduced the expression of COX-2 and iNOS in RAW264.7 macrophage cells. The presence of the trifluoromethyl group is believed to enhance these effects by increasing metabolic stability and bioavailability .

Anticancer Activity

Indole derivatives have also been explored for their anticancer effects. The compound's unique structure may interact with various cellular targets involved in cancer progression.

Case Study:
A recent investigation into a series of indole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the indole scaffold significantly influence biological activity. The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, leading to improved interactions with biological targets.

ModificationEffect on Activity
Trifluoromethyl GroupIncreased potency
Phenyl SubstitutionEnhanced selectivity
Tetrahydroindole CoreImproved metabolic stability

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